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Compound of Interest

Compound Name: 3-Methyl-1-nonyn-3-ol

Cat. No.: B1597378 Get Quote

An In-Depth Technical Guide to 3-Methyl-1-nonyn-3-ol for Advanced Research

Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource on 3-Methyl-1-nonyn-3-ol, tailored

for researchers, scientists, and professionals in drug development. It moves beyond basic data

to provide mechanistic insights, practical methodologies, and contextual applications, ensuring

a thorough understanding of this versatile chemical intermediate.

Core Molecular Profile and Physicochemical
Properties
3-Methyl-1-nonyn-3-ol is a tertiary propargylic alcohol characterized by a nine-carbon

backbone, a terminal alkyne group, and a hydroxyl group attached to a tertiary carbon. Its

structure combines the reactivity of an alcohol and a terminal alkyne, making it a valuable

building block in organic synthesis.

The IUPAC name for this compound is 3-methylnon-1-yn-3-ol.[1][2] Its fundamental properties

are summarized below.
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Property Value Source

Molecular Formula C₁₀H₁₈O [1][2][3][4][5]

Molecular Weight 154.25 g/mol [1][2][3][5][6]

CAS Number 5430-01-3 [1][2][5]

Appearance Colorless liquid [3][7]

Odor Mild, sweet [7]

Solubility

Insoluble in water; soluble in

organic solvents like ethanol

and ether.

[7]

Hydrogen Bond Donor Count 1 [1]

Canonical SMILES CCCCCCC(C)(C#C)O [1][2]

InChIKey
VQUXVWMAXIQKTQ-

UHFFFAOYSA-N
[1][5]

Synthesis Pathway: Nucleophilic Acetylide Addition
The most direct and industrially scalable synthesis of 3-Methyl-1-nonyn-3-ol relies on the

nucleophilic addition of an acetylide to a ketone. This classic Grignard-type reaction offers high

yields and specificity.

Mechanistic Rationale
The synthesis involves the deprotonation of a terminal alkyne, such as acetylene, to form a

potent nucleophile (acetylide). This acetylide then attacks the electrophilic carbonyl carbon of a

ketone, in this case, 2-octanone. The choice of a Grignard reagent (e.g., ethynylmagnesium

bromide) is common for generating the acetylide in situ. The subsequent acidic workup

protonates the resulting alkoxide to yield the final tertiary alcohol. This method is favored for its

robustness and the ready availability of starting materials.

Experimental Protocol: Synthesis of 3-Methyl-1-nonyn-3-
ol
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a dropping

funnel, a condenser, and a nitrogen inlet is charged with a solution of ethynylmagnesium

bromide (typically 0.5 M in THF).

Nucleophilic Addition: 2-Octanone, dissolved in anhydrous THF, is added dropwise to the

Grignard reagent at 0°C to control the exothermic reaction. The mixture is then allowed to

warm to room temperature and stirred for several hours to ensure complete reaction.

Quenching: The reaction is carefully quenched by slow addition of a saturated aqueous

solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and

neutralizes the excess Grignard reagent.

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times

with diethyl ether or ethyl acetate.

Purification: The combined organic extracts are washed with brine, dried over anhydrous

sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude

product is then purified by vacuum distillation or column chromatography to yield pure 3-
Methyl-1-nonyn-3-ol.

Synthesis Workflow Diagram

Starting Materials
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Caption: Grignard reaction workflow for synthesizing 3-Methyl-1-nonyn-3-ol.
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Spectroscopic Characterization
Structural confirmation of 3-Methyl-1-nonyn-3-ol is achieved through standard spectroscopic

methods. The NIST WebBook and other databases confirm the availability of mass

spectrometry and IR spectra for this compound.[5]

Infrared (IR) Spectroscopy:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹,

characteristic of the alcohol hydroxyl group.

≡C-H Stretch: A sharp, distinct peak should appear around 3300 cm⁻¹, indicating the

terminal alkyne C-H bond.

C≡C Stretch: A weak to medium absorption will be present in the 2100-2200 cm⁻¹ range,

corresponding to the carbon-carbon triple bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Key signals include a singlet for the acetylenic proton (≡C-H) typically around δ

2.0-3.0 ppm, a singlet for the methyl group protons (-CH₃) attached to the carbinol carbon,

and multiplets for the hexyl chain protons. The hydroxyl proton (-OH) will appear as a

broad singlet whose chemical shift is concentration-dependent.

¹³C NMR: The spectrum will show two distinct signals for the alkyne carbons (sp-

hybridized) in the δ 65-90 ppm range. The quaternary carbon bearing the hydroxyl and

methyl groups will also be identifiable.

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can

be used to confirm the molecular weight and analyze fragmentation patterns to further

validate the structure.[5]

Applications in Drug Discovery and Organic
Synthesis
3-Methyl-1-nonyn-3-ol serves as a versatile intermediate in several fields.
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Intermediate for Complex Syntheses
The dual functionality of the alkyne and hydroxyl groups allows for a wide range of subsequent

reactions. The terminal alkyne can undergo Sonogashira coupling, click chemistry, or further

nucleophilic additions. The tertiary alcohol can be used as a protecting group or be eliminated

to form an enyne, a conjugated system valuable in materials science and natural product

synthesis.

Role in Fragrance and Pharmaceutical Industries
This compound is utilized as a fragrance ingredient, valued for its mild, sweet scent.[7] In the

pharmaceutical sector, it acts as a building block for more complex molecules.[7] The propargyl

alcohol motif is a key structural element in many biologically active compounds.

The "Magic Methyl" Context
The methyl group at the C3 position is not merely a structural component; it has significant

implications for drug design. The introduction of a methyl group, often termed the "magic

methyl" effect, can profoundly influence a molecule's properties.[8][9]

Pharmacokinetic Impact: A methyl group can block metabolic soft spots, preventing oxidation

by cytochrome P450 enzymes and thereby increasing the molecule's metabolic stability and

half-life.[9]

Pharmacodynamic Impact: The methyl group adds steric bulk, which can enhance binding

affinity and selectivity for a target receptor by promoting a specific, more favorable

conformation.[9] It also increases lipophilicity, which can improve membrane permeability

and oral bioavailability.[10]

The presence of the methyl group in 3-Methyl-1-nonyn-3-ol makes it an attractive starting

point for lead optimization campaigns where fine-tuning these properties is critical.

Safety and Handling
3-Methyl-1-nonyn-3-ol is considered a flammable liquid and may cause skin and eye irritation.

[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective

equipment (PPE), including gloves and safety glasses, must be worn. Store the compound

away from heat and sources of ignition.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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